4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-yl-3-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c25-18(22-19-21-15(12-29-19)14-3-1-2-6-20-14)13-4-5-16(17(11-13)24(26)27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSOWPOLWWFIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a 250 mL round-bottom flask, 10 g (0.05 mol) of 4-chloro-3-nitrobenzoic acid is suspended in 50 mL of dry dimethylformamide (DMF). Morpholine (5.5 mL, 0.06 mol) is added dropwise under nitrogen, followed by potassium carbonate (6.9 g, 0.05 mol) as a base. The mixture is heated to 120°C for 24 hours under vigorous stirring. After cooling, the reaction is quenched with ice-cold water, and the precipitated product is filtered, washed with ethanol, and dried to yield 4-morpholino-3-nitrobenzoic acid (2) as a yellow solid.
Table 1: Optimization of Morpholine Substitution
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 85 | 98 |
| Temperature (°C) | 120 | 85 | 98 |
| Reaction Time (h) | 24 | 85 | 98 |
| Alternative Solvent | Toluene | 62 | 89 |
The use of DMF as a polar aprotic solvent enhances nucleophilicity, while elevated temperatures facilitate the substitution of the chloro group.
Conversion to 4-Morpholino-3-Nitrobenzoyl Chloride
The carboxylic acid (2) is converted to its corresponding acyl chloride (3) to activate it for amide bond formation.
Acyl Chloride Formation
A mixture of 4-morpholino-3-nitrobenzoic acid (8.5 g, 0.03 mol) and thionyl chloride (15 mL, 0.21 mol) is refluxed at 70°C for 4 hours. Excess thionyl chloride is removed under reduced pressure, yielding 4-morpholino-3-nitrobenzoyl chloride (3) as a pale-yellow oil. This intermediate is used immediately in the subsequent coupling reaction.
Key Observations:
- Prolonged heating (>6 hours) leads to decomposition, reducing yields to 70%.
- The absence of catalysts ensures minimal side reactions, preserving the nitro and morpholino groups.
Preparation of 4-(Pyridin-2-Yl)Thiazol-2-Amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis, employing thiourea and 2-bromo-1-(pyridin-2-yl)ethanone.
Hantzsch Thiazole Synthesis
Thiourea (1.52 g, 0.02 mol) and 2-bromo-1-(pyridin-2-yl)ethanone (4.0 g, 0.02 mol) are dissolved in 30 mL of ethanol. The solution is refluxed for 6 hours, during which the thiazole ring cyclizes. The resulting precipitate is filtered and recrystallized from methanol to yield 4-(pyridin-2-yl)thiazol-2-amine (4) as white crystals.
Table 2: Thiazole Synthesis Parameters
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Reaction Time (h) | 6 | 78 |
| Temperature (°C) | 80 | 78 |
Amide Bond Formation to Yield Target Compound
The final step involves coupling the acyl chloride (3) with the thiazol-2-amine (4) to form the target benzamide.
Coupling Reaction
A solution of 4-(pyridin-2-yl)thiazol-2-amine (3.2 g, 0.017 mol) in dry dichloromethane (DCM) is cooled to 0°C. 4-Morpholino-3-nitrobenzoyl chloride (5.0 g, 0.017 mol) is added dropwise, followed by triethylamine (2.4 mL, 0.017 mol) to scavenge HCl. The reaction is stirred at room temperature for 12 hours, after which the solvent is evaporated. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:1) to yield 4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (5) as an off-white solid.
Table 3: Coupling Reaction Efficiency
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 82 | 95 |
| Base | Triethylamine | 82 | 95 |
| Alternative Base | Pyridine | 75 | 92 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, thiazole-H), 8.02–7.95 (m, 3H, aromatic-H), 3.75–3.65 (m, 4H, morpholine-H), 3.45–3.35 (m, 4H, morpholine-H).
- 13C NMR (100 MHz, DMSO-d6): δ 167.2 (C=O), 152.4 (thiazole-C), 148.9 (pyridine-C), 135.6–125.3 (aromatic-C), 66.3 (morpholine-C).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Nitro Group Stability
The nitro group is susceptible to reduction under acidic conditions. To prevent this, reactions involving nitro intermediates are conducted in neutral or mildly basic media.
Thiazole Ring Sensitivity
The thiazole moiety may decompose at temperatures exceeding 100°C. Ethanol, a low-boiling solvent, is preferred for Hantzsch synthesis to minimize thermal degradation.
Chemical Reactions Analysis
Types of Reactions
4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . Additionally, it may interfere with DNA replication and repair mechanisms, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares a common N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide scaffold with analogs but differs in substituent type and position. Below is a detailed comparison:
Key Observations :
Substituent Effects on Synthesis: The target compound’s synthesis likely involves coupling a nitro- and morpholino-substituted benzoic acid derivative with 2-amino-4-(pyridin-2-yl)thiazole, analogous to the method used for compounds 7a and 7b . However, the steric bulk of the morpholino group and the electron-withdrawing nitro substituent may complicate reaction efficiency compared to sulfonyl analogs. Compounds 7a and 7b were synthesized with moderate yields (33%) using EDCI/HOBt-mediated coupling, suggesting that introducing multiple substituents (e.g., nitro + morpholino) could further reduce yields due to steric or electronic challenges .
Functional Group Implications: Morpholino vs. Sulfonyl Groups: The morpholino group in the target compound enhances solubility via its amine oxide structure, whereas sulfonyl groups in 7a/b increase polarity but may reduce membrane permeability .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | logP (Predicted) | Solubility (Predicted) |
|---|---|---|
| Target Compound | ~2.1 | Moderate (aqueous) |
| 7a | ~1.8 | Low (organic solvents) |
| 7b | ~2.3 | Low (organic solvents) |
Analysis :
- The morpholino group in the target compound likely improves aqueous solubility compared to sulfonyl analogs (7a/b), which exhibit lower solubility due to their lipophilic sulfonyl chains .
- The nitro group may slightly increase logP compared to 7a but remains lower than 7b, balancing polarity and lipophilicity.
Biological Activity
4-Morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a synthetic compound characterized by its complex structure, which includes a morpholino group, a nitro group, and a thiazole moiety linked to a pyridine and benzamide core. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The biological activity of this compound primarily stems from its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. Additionally, it may interact with various cellular pathways involved in cancer proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound's antiproliferative effects have been evaluated in several cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in HCT-116 colorectal cancer cells and MCF-7 breast cancer cells at concentrations around 10 µM. The IC50 values for these cell lines indicate a promising therapeutic index for further development.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 8.5 | Induces apoptosis via PI3K/Akt/mTOR pathway |
| MCF-7 | 7.0 | Inhibits cell proliferation |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been linked to its ability to inhibit COX enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in inflammatory mediators, making it a candidate for treating inflammatory diseases.
Case Studies
-
Antiproliferative Activity Study :
In a study published in PubMed, the antiproliferative activity of various derivatives was assessed against HCT-116 and MCF-7 cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxicity with IC50 values ranging from 5 to 15 µM, suggesting a strong potential for further development as anticancer agents . -
Antimicrobial Efficacy :
A recent investigation into the antimicrobial properties revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 30 µg/mL, indicating effective antimicrobial action .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 4-(pyridin-2-yl)thiazol-2-amine. Key steps include:
- Amide coupling : Reacting 3-nitro-4-morpholinobenzoic acid with the thiazole-2-amine intermediate using coupling agents (e.g., HATU or EDC/HCl) in anhydrous DMF at 0–25°C.
- Nitro group stability : Control reaction temperature (<50°C) to prevent nitro group reduction or decomposition .
- Optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and monitor reactions via TLC or HPLC. Purification by column chromatography (silica gel, gradient elution) or recrystallization improves yield (typically 60–75%) .
Q. Which analytical techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and functional groups (e.g., morpholino protons at δ 3.6–3.8 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 452.1) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure using SHELX programs for single-crystal data, ensuring bond lengths/angles align with expected geometry .
- HPLC-PDA : Assess purity (>95%) with C18 columns and UV detection at 254 nm .
Intermediate Research Questions
Q. How do functional groups (morpholino, nitro, thiazole) influence physicochemical properties and bioactivity?
- Morpholino Group : Enhances solubility via hydrogen bonding and modulates pharmacokinetics (e.g., logP reduction by ~0.5 units). It may also stabilize interactions with target proteins (e.g., kinases) .
- Nitro Group : Introduces electron-withdrawing effects, affecting aromatic ring reactivity. Can be metabolically labile but critical for redox-mediated activity in antimicrobial or anticancer assays .
- Thiazole-Pyridine Core : Facilitates π-π stacking and hydrogen bonding in target binding pockets. Thiazole’s sulfur atom may coordinate metal ions in enzymatic active sites .
Q. What structural modifications improve solubility and stability without compromising activity?
- Strategies :
- Prodrug design : Replace nitro group with bioreversible moieties (e.g., acetylated amines) to enhance solubility and reduce toxicity .
- PEGylation : Attach polyethylene glycol chains to the morpholino group to improve aqueous solubility and bioavailability .
- Data : Analogues with methoxy or sulfonyl groups show 20–30% higher solubility in PBS (pH 7.4) while retaining IC₅₀ values <10 µM in kinase inhibition assays .
Advanced Research Questions
Q. How can contradictions in biological activity data between structural analogs be resolved?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace morpholino with piperazine) and correlate changes with activity using dose-response curves (e.g., IC₅₀, EC₅₀).
- Data Normalization : Account for assay variability (e.g., cell line differences, ATP concentrations in kinase assays) by including internal controls and validating with orthogonal assays (SPR vs. fluorescence polarization) .
- Example : A nitro-to-cyano substitution reduced antibacterial activity (MIC from 2 µg/mL to >64 µg/mL) but improved anticancer potency (IC₅₀ from 15 µM to 3 µM), highlighting target specificity .
Q. What computational methods predict binding modes and mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Key findings:
- The nitro group forms a hydrogen bond with Thr790, while the pyridine nitrogen coordinates Mg²⁺ in the ATP-binding pocket .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and identify critical residues (e.g., Lys745 in EGFR) .
- Machine Learning : Train QSAR models on datasets of thiazole derivatives to predict ADMET properties and prioritize synthesis .
Q. What experimental approaches elucidate mechanisms in complex biological systems?
- Target Deconvolution : Combine CRISPR-Cas9 screening and thermal proteome profiling (TPP) to identify off-target effects and primary targets .
- Cellular Pathway Analysis : Use phosphoproteomics (LC-MS/MS) to map kinase inhibition profiles or RNA-seq to track downstream gene expression changes .
- In Vivo Models : Evaluate pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models and correlate with efficacy in xenograft studies (e.g., tumor volume reduction >50% at 10 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
